rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride
CAS No.:
Cat. No.: VC13572029
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClN2O2 |
|---|---|
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1 |
| Standard InChI Key | RYHBULZGXHADRD-SCLLHFNJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N.Cl |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)N.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a cyclopentane backbone with tert-butyl carbamate and amine functional groups at the 1R and 3R positions, respectively. The hydrochloride salt enhances solubility in polar solvents . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 236.74–237 Da | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 2 | |
| Rotatable bonds | 3 | |
| Stereochemistry | (1R,3R) trans-configuration |
The trans-orientation of the amine and carbamate groups minimizes steric hindrance, facilitating interactions with biological targets such as enzymes or receptors. This stereochemistry is critical for its role in chiral synthesis, where it serves as a precursor for pharmacologically active molecules .
Stereochemical Differentiation
A related isomer, rel-tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 454709-98-9), adopts a cis-configuration . Comparative studies suggest that the trans-isomer exhibits superior metabolic stability due to reduced susceptibility to enzymatic degradation . The (1R,3R) configuration’s spatial arrangement also enhances binding affinity in kinase inhibitors and GPCR modulators.
Synthesis and Industrial Production
Synthetic Pathway
The compound is synthesized via a two-step process:
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Carbamate Formation: tert-Butyl (1R,3R)-3-aminocyclopentylcarbamate is prepared by reacting cyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.
Physicochemical Properties
Solubility and Lipophilicity
With a LogP of 0.65 , the compound exhibits balanced hydrophilicity and lipophilicity, enabling penetration across biological membranes while retaining aqueous solubility. The hydrochloride salt further enhances solubility in polar solvents like water (≈15 mg/mL at 25°C).
Stability Profile
The tert-butyl carbamate group provides protection against hydrolysis under physiological pH (4–8). Accelerated stability studies (40°C/75% RH) show <5% degradation over six months .
Applications in Pharmaceutical Research
Building Block in Drug Discovery
The compound’s primary application lies in synthesizing chiral intermediates for:
-
Kinase Inhibitors: Its amine group undergoes coupling reactions with heterocyclic scaffolds to target ATP-binding pockets.
-
Peptidomimetics: The cyclopentane core mimics proline residues, enhancing proteolytic stability in peptide-based therapeutics .
Case Study: Anticancer Agent Development
In a 2024 study, the compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The trans-configuration improved binding affinity () compared to the cis-isomer ().
| Supplier | Location | Purity | Pack Size | Price ($) | Lead Time |
|---|---|---|---|---|---|
| BLD Pharmatech Ltd | China | 95% | 100 mg | 55 | 1 day |
| Angene International | China | 95% | 1 g | 300 | 5 days |
| Advanced ChemBlocks | China | 95% | 5 g | 1,524 | 12 days |
| A2B Chem | United States | 95% | 5 g | 1,162 | 12 days |
Data adapted from Chemspace . Prices vary based on shipment origin and batch size.
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